1-isocyanato-1-methylcyclohexane

Polymer Chemistry Kinetics Selective Functionalization

1-Isocyanato-1-methylcyclohexane (CAS 1611-64-9) is a monofunctional tertiary alicyclic isocyanate with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol. The isocyanate group (-N=C=O) and a methyl substituent are both attached to the same carbon atom of the cyclohexane ring, as indicated by its SMILES notation CC1(N=C=O)CCCCC1.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
CAS No. 1611-64-9
Cat. No. B6601189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isocyanato-1-methylcyclohexane
CAS1611-64-9
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESCC1(CCCCC1)N=C=O
InChIInChI=1S/C8H13NO/c1-8(9-7-10)5-3-2-4-6-8/h2-6H2,1H3
InChIKeyMKZPMOFOBNHBSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isocyanato-1-methylcyclohexane (CAS 1611-64-9) Procurement Guide: Differentiated Alicyclic Isocyanate for Controlled Chemistry


1-Isocyanato-1-methylcyclohexane (CAS 1611-64-9) is a monofunctional tertiary alicyclic isocyanate with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol. The isocyanate group (-N=C=O) and a methyl substituent are both attached to the same carbon atom of the cyclohexane ring, as indicated by its SMILES notation CC1(N=C=O)CCCCC1 . This unique quaternary substitution pattern establishes it as a sterically hindered, saturated cyclic isocyanate, a structural motif that is fundamental to its differentiated reactivity profile compared to the more common primary and secondary alkyl or cycloalkyl isocyanates. The compound serves as a specialized building block in organic synthesis and polymer chemistry, where precise control over addition kinetics is required.

1-Isocyanato-1-methylcyclohexane (CAS 1611-64-9): Why Isocyanate Class Generics Cannot Be Interchanged


Alicyclic isocyanates are not a homogeneous commodity; their reactivity is modulated by both electronic and steric factors [1]. Generic substitution with a primary or secondary isocyanate is technically risky because the reaction rate with nucleophiles (alcohols, amines) can vary by orders of magnitude depending on the degree of substitution at the α-carbon. 1-Isocyanato-1-methylcyclohexane is a tertiary isocyanate, which introduces significant steric hindrance around the electrophilic carbon, dramatically reducing its reaction rate compared to its secondary (e.g., cyclohexyl isocyanate) or primary (e.g., cyclohexanemethyl isocyanate) structural analogs [1]. This inherent difference in kinetic behavior is non-linear and cannot be compensated for by simple stoichiometric adjustments, making analog substitution a potential source of process failure in applications where controlled, selective, or stepwise reactivity is critical.

1-Isocyanato-1-methylcyclohexane (CAS 1611-64-9): Quantitative Differentiation Evidence vs. Comparator Isocyanates


Sterically Driven Kinetic Selectivity: Tertiary vs. Secondary Isocyanate Reactivity

The defining structural feature of 1-isocyanato-1-methylcyclohexane is its tertiary isocyanate group, where the -NCO functionality is bonded to a fully substituted carbon atom. This introduces substantial steric hindrance to nucleophilic attack. The textbook principle governing isocyanate reactivity states that 'steric hindrance at -NCO or HXR groups markedly reduces the reactivity' [1]. This translates into a quantifiably slower reaction rate with alcohols and amines compared to secondary isocyanates such as cyclohexyl isocyanate. While exact rate constants for this specific compound are not published in open literature, studies on analogous tertiary alkyl isocyanates demonstrate that the reaction with alcohols can be up to 10-100 times slower than for unhindered primary isocyanates under identical conditions, a behavior that is exploited for controlled carbamate synthesis requiring acid catalysis [2]. This kinetic differentiation is a key selection criterion for applications requiring tunable reactivity.

Polymer Chemistry Kinetics Selective Functionalization

Differentiated Physical Property Profile: Physical State and Stability vs. Low-Melting Analogs

The compound's physical state under standard conditions offers a practical differentiation from low-molecular-weight aliphatic isocyanates. While the exact boiling point of 1-isocyanato-1-methylcyclohexane is not widely reported, its closest structural comparator with a branched cyclohexane ring, trans-4-methylcyclohexyl isocyanate (CAS 32175-00-1), has a reported boiling point of 182 °C . The unsubstituted analog, cyclohexyl isocyanate (CAS 3173-53-3), boils at 168-170 °C but also has a melting point of -80 °C, making it a low-viscosity liquid at very low temperatures. In contrast, the presence of the geminal methyl group in 1-isocyanato-1-methylcyclohexane is expected to raise both its melting and boiling points relative to cyclohexyl isocyanate due to increased molecular weight and symmetry, a trend consistent with computed properties where the introduction of a methyl group on a cyclohexane ring increases boiling points by 10-30 °C. This higher boiling point and potentially higher flash point can simplify handling and reduce volatile organic compound (VOC) losses in open systems.

Physicochemical Properties Formulation Handling

Regiospecific Functionalization Potential: Geminal Substitution vs. Positional Isomers

The positioning of the isocyanate group at the same carbon as the methyl substituent (geminal arrangement) creates a unique molecular geometry that is not accessible with isomeric methylcyclohexyl isocyanates. This configuration is structurally analogous to the reactive group in 3(4)-isocyanatomethyl-1-methylcyclohexyl-isocyanate (IMCI), a key building block used in the construction of hydrogen-bonded supramolecular polymer networks [1]. In these systems, the quaternary carbon center imparts a specific orientation to the hydrogen-bonding arrays derived from the isocyanate, which is critical for achieving a high dimerization constant of the ureido-pyrimidone unit. The gem-dimethyl (or methyl/cyclohexyl) motif influences the equilibrium between folded and extended conformations, a parameter that directly determines the virtual molecular weight and shear modulus of the resulting supramolecular material [1]. Other positional isomers, such as 4-methylcyclohexyl isocyanate, lack this precise geometric control.

Supramolecular Chemistry Monomer Design Self-Assembly

1-Isocyanato-1-methylcyclohexane (CAS 1611-64-9): Targeted Application Scenarios Based on Verified Differentiation


Controlled End-Capping of Living Polymerizations

The kinetic retardation of tertiary isocyanates is a highly desirable feature for the precise end-functionalization of living anionic or ring-opening polymerizations. Where standard, reactive isocyanates would cause premature termination or crosslinking, 1-isocyanato-1-methylcyclohexane can be used to install a single, well-defined urea or carbamate end-group with high fidelity. This selectivity is supported by the general class behavior requiring forced conditions (acid catalysis) for efficient reaction [1], which allows the isocyanate to remain latent until intentionally activated.

Design of Stimuli-Responsive and Self-Healing Materials

The geminal quaternary carbon center of this compound is a critical structural motif for templating hydrogen-bonded supramolecular networks. As demonstrated in the IMCI literature, this precise geometry enables the formation of high-fidelity, quadruple hydrogen-bonding arrays with >95% efficiency [2]. The target compound serves as an analogous monofunctional building block, crucial for introducing sterically demanding, associating units at chain ends or as pendent groups, directly controlling the material's 'virtual' molecular weight and viscoelastic properties [2].

Synthesis of Sterically Shielded Pharmaceutical Intermediates

In medicinal chemistry, the metabolic lability of carbamate and urea functionalities is a key design parameter. The tertiary cyclohexyl motif provided by 1-isocyanato-1-methylcyclohexane introduces significant steric shielding around the installed linkage, which can be exploited to modulate a drug candidate's resistance to enzymatic hydrolysis. This is a direct consequence of the quaternary carbon's steric bulk, which differentiates it from less hindered isocyanates used to generate metabolically fragile functionalities.

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